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Compound of Interest

Compound Name: Formaldoxime

Cat. No.: B1209246 Get Quote

Spectroscopic Data of Formaldoxime: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of

formaldoxime (CH₂NOH), the simplest oxime. The information presented herein is intended to

serve as a valuable resource for researchers and professionals engaged in chemical synthesis,

structural elucidation, and drug development. This document details the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties of

formaldoxime, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of

formaldoxime in solution. Both ¹H and ¹³C NMR provide critical information about the chemical

environment of the hydrogen and carbon atoms, respectively.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data for Formaldoxime
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Solvent
Chemical Shift
(δ) [ppm]

Multiplicity
Coupling
Constant (J)
[Hz]

Assignment

CDCl₃ 6.48 Doublet 8.5
H-C=N (one

proton)

CDCl₃ 7.05 Doublet 8.5
H-C=N (other

proton)

CDCl₃ 8.2-9.6 Broad Singlet - N-OH

DMSO-d₆
Data not

available
- - -

Table 2: ¹³C NMR Spectroscopic Data for Formaldoxime

Solvent Chemical Shift (δ) [ppm] Assignment

CDCl₃ 138.8 C=N

DMSO-d₆ Data not available -

Note: The NMR data presented is based on available literature. Comprehensive datasets in

various solvents are limited.

Experimental Protocol: NMR Spectroscopy
Sample Preparation:

Dissolution: Dissolve approximately 5-10 mg of purified formaldoxime (or its stable trimer,

which will monomerize in solution) in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be

used to aid dissolution. The solution should be clear and free of particulate matter.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

referencing chemical shifts (0 ppm).
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Data Acquisition:

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering

the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of

¹³C, a larger number of scans and a higher sample concentration may be required compared

to ¹H NMR.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in

formaldoxime by measuring the absorption of infrared radiation, which induces molecular

vibrations.

Data Presentation
Table 3: IR Vibrational Frequencies and Assignments for Formaldoxime[1][2]
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Frequency (cm⁻¹) Intensity
Assignment (Vibrational
Mode)

3650 Strong ν(O-H) stretch

3110 Medium ν(C-H) asymmetric stretch

2973 Medium ν(C-H) symmetric stretch

1639 Strong ν(C=N) stretch

1450 Medium δ(CH₂) scissoring

1319 Strong δ(O-H) in-plane bend

1166 Medium ρ(CH₂) rock

953 Strong ω(CH₂) wag

893 Strong ν(N-O) stretch

530 Weak δ(CNO) deformation

400 Weak τ(OH) torsion

Note: ν = stretching, δ = bending (in-plane), ρ = rocking (in-plane), ω = wagging (out-of-plane),

τ = torsion (out-of-plane). Intensities are approximate.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet
Method)
Formaldoxime is often handled as its solid, cyclic trimer. The KBr pellet method is a common

technique for obtaining the IR spectrum of solid samples.

Sample Preparation:

Grinding: In a dry agate mortar, thoroughly grind 1-2 mg of the formaldoxime trimer with

approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The

mixture should be a fine, homogeneous powder.
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Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10

tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a

background spectrum to subtract atmospheric and instrumental interferences.

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the

spectrometer's beam path. Acquire the sample spectrum over the desired range (e.g., 4000-

400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

For formaldoxime, the primary absorption is expected to arise from the n → π* and π → π*

transitions associated with the C=N chromophore.

Data Presentation
Table 4: UV-Vis Spectroscopic Data for Formaldoxime

Solvent λmax (nm)
Molar Absorptivity
(ε) [L·mol⁻¹·cm⁻¹]

Transition

Ethanol Data not available Data not available n → π

Ethanol Data not available Data not available π → π

Note: Specific experimental λmax and molar absorptivity values for formaldoxime are not

readily available in the surveyed literature. For simple oximes, the n → π transition is typically

observed in the 220-230 nm region.*

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation:
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Solvent Selection: Choose a UV-transparent solvent in which formaldoxime is soluble (e.g.,

ethanol, methanol, water). The solvent should not absorb significantly in the wavelength

range of interest.

Solution Preparation: Prepare a dilute solution of formaldoxime in the chosen solvent. The

concentration should be adjusted to yield an absorbance reading in the optimal range of the

spectrophotometer (typically 0.1 to 1.0). A stock solution can be prepared and then serially

diluted.

Data Acquisition:

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline

spectrum. This will be subtracted from the sample spectrum.

Sample Measurement: Rinse and fill the cuvette with the formaldoxime solution. Place the

cuvette in the spectrophotometer and record the absorption spectrum over the desired

wavelength range (e.g., 200-400 nm).

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and, if the

concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A =

εcl).

Experimental and Data Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data of a chemical compound like formaldoxime.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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